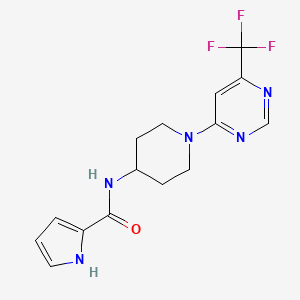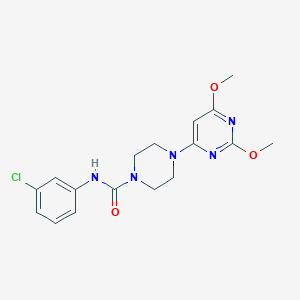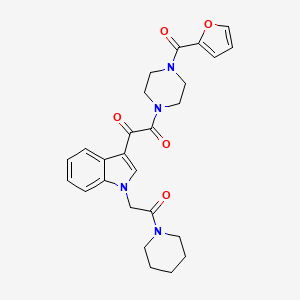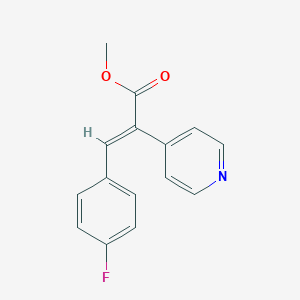
1-O-Tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community . For example, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated on the basis of elemental analysis and spectral data .Chemical Reactions Analysis
Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This reaction is significant in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the compound “O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate” has a molecular weight of 271.31 .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Selective Aerobic Oxidation Catalysis : A related compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, demonstrated effectiveness as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).
Structural and Reactivity Studies
- X-Ray Structure and DFT Studies : Studies on triazolyl-indole compounds with alkylsulfanyl moieties revealed detailed insights into their molecular structure, packing, and electronic properties, which are crucial for designing more efficient synthetic pathways and understanding their reactivity (Boraei et al., 2021).
- Synthesis of Deaza-Analogues of Bisindole Alkaloids : A series of compounds structurally related to the query compound were synthesized and evaluated for anticancer activity, highlighting the role of these molecules in drug discovery and medicinal chemistry (Carbone et al., 2013).
- Characterization and Analysis of Schiff Base Compounds : Schiff base derivatives of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate were thoroughly characterized, providing valuable information on their potential applications in material science and organic electronics (Çolak et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 6-(trifluoromethyl)indole-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c1-5-24-14(22)12-8-10(17(18,19)20)9-13-11(12)6-7-21(13)15(23)25-16(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJMFGULOUTMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=CC(=C1)C(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)



![5-oxo-N-(2-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2748120.png)
![2-[(1S,3R)-3-Methoxycarbonyl-2,2-dimethylcyclopropyl]acetic acid](/img/structure/B2748121.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2748123.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2748124.png)

![N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2748127.png)